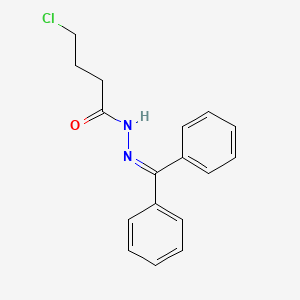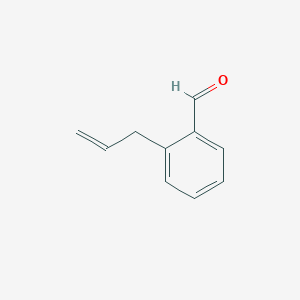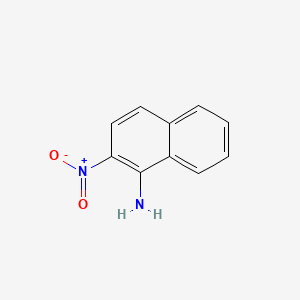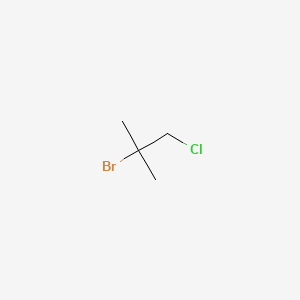
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester
Vue d'ensemble
Description
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester, also known as TFAAEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and conductivity. In analytical chemistry, (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has been used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry.
Mécanisme D'action
The exact mechanism of action of (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the production of pro-inflammatory cytokines. COX-2 is an enzyme that plays a key role in the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester may reduce the production of prostaglandins and thereby alleviate pain and inflammation.
Biochemical and Physiological Effects
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has been shown to have several biochemical and physiological effects, including the inhibition of COX-2, the modulation of the production of pro-inflammatory cytokines, and the reduction of pain and inflammation. (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester is its versatility, as it can be used in various fields and applications. Additionally, (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Therefore, caution should be exercised when handling (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester in lab experiments.
Orientations Futures
There are several future directions for the research on (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester. One potential direction is the development of new drugs based on (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester for the treatment of pain and inflammation. Another potential direction is the synthesis of new materials using (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester as a building block, with applications in areas such as electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action of (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester and its potential toxicity, in order to ensure its safe and effective use in lab experiments and potential applications.
Propriétés
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)7-15-9-5-3-8(4-6-9)11(12,13)14/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUDPPZEGATPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307205 | |
| Record name | (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester | |
CAS RN |
2445-85-4 | |
| Record name | NSC190359 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595091.png)



![Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B1595096.png)




![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)